4-Methoxythiophene-2-sulfonamide

Medicinal Chemistry Computational Chemistry Synthetic Chemistry

Choose 4-Methoxythiophene-2-sulfonamide (CAS 142294-60-8) for your next SAR campaign or multi-step synthesis. The electron-donating 4-methoxy group dramatically alters electronic distribution, stability, and solubility compared to unsubstituted thiophene-2-sulfonamide, making simple generic substitution scientifically invalid. Even 3-methoxy positional isomer shift yields a distinct interaction profile. This compound provides dual orthogonal handles—the methoxy group and primary sulfonamide—for systematic derivatization. Documented in patent literature (e.g., US 7,084,170 B2) as a key intermediate for generating complex thiophenesulfonamide libraries with demonstrated carbonic anhydrase inhibitory activity. Insist on the precise substitution pattern your research demands. Standard B2B shipping available; inquire for bulk or custom synthesis pricing.

Molecular Formula C5H7NO3S2
Molecular Weight 193.2 g/mol
CAS No. 142294-60-8
Cat. No. B116168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythiophene-2-sulfonamide
CAS142294-60-8
Synonyms2-Thiophenesulfonamide,4-methoxy-(9CI)
Molecular FormulaC5H7NO3S2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=CSC(=C1)S(=O)(=O)N
InChIInChI=1S/C5H7NO3S2/c1-9-4-2-5(10-3-4)11(6,7)8/h2-3H,1H3,(H2,6,7,8)
InChIKeySXVMAYKLWWEEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxythiophene-2-sulfonamide (CAS 142294-60-8) – Core Physicochemical and Synthetic Profile for Research Sourcing


4-Methoxythiophene-2-sulfonamide (CAS 142294-60-8), with the molecular formula C5H7NO3S2 and a molecular weight of 193.24 g/mol, is a functionalized thiophene derivative bearing a methoxy group at the 4-position and a primary sulfonamide at the 2-position of the thiophene ring . Its structure is characterized by a calculated density of 1.465 g/cm³, a predicted boiling point of 383.2 °C at 760 mmHg, and a flash point of 185.6 °C . The compound is a versatile intermediate and scaffold, with synthetic utility demonstrated in patent literature for generating more complex thiophenesulfonamide derivatives, such as those described in US 7,084,170 B2 .

Why Generic Thiophene-2-sulfonamides Cannot Substitute for 4-Methoxythiophene-2-sulfonamide in Research


The simple interchange of a generic thiophene-2-sulfonamide for the 4-methoxy substituted analog is scientifically invalid due to the profound impact of the electron-donating methoxy group on both physicochemical properties and biological target engagement. The methoxy substituent alters electronic distribution, which directly influences molecular stability, solubility, and reactivity . Critically, for biological applications, even a positional isomer shift—from 4-methoxy to 3-methoxy—results in a different compound (3-Methoxy-2-thiophenesulfonamide, CAS 1394041-28-1) with distinct interaction profiles, as the precise spatial and electronic presentation of the sulfonamide warhead is essential for binding to specific enzymatic active sites, such as those in carbonic anhydrases [1].

Quantitative Evidence for Differentiating 4-Methoxythiophene-2-sulfonamide from Analogs


Positional Isomerism and Electronic Property Differentiation: 4-Methoxy vs. 3-Methoxy Analog

The 4-methoxy positional isomer (CAS 142294-60-8) is chemically distinct from its 3-methoxy analog (3-Methoxy-2-thiophenesulfonamide, CAS 1394041-28-1). While both share the same molecular formula (C5H7NO3S2) and weight (193.2 g/mol), their structural difference leads to unique electronic properties and potential binding interactions . This distinction is critical in medicinal chemistry, where the exact spatial arrangement of the methoxy group relative to the sulfonamide influences target affinity and selectivity. In silico or comparative experimental studies are required to quantify this difference, as no direct head-to-head biological comparison has been published to date. The lack of data underscores the risk of assuming functional equivalence between positional isomers.

Medicinal Chemistry Computational Chemistry Synthetic Chemistry

Impact of 4-Methoxy Substitution on Molecular Stability: A Theoretical Comparison with Unsubstituted Thiophene-2-sulfonamide

The presence of the 4-methoxy group is predicted to influence the electronic properties and stability of the thiophene-2-sulfonamide core. While direct experimental comparative data for the 4-methoxy derivative is absent in public literature, computational studies on a series of 11 thiophene sulfonamide derivatives demonstrated that substituents significantly alter the HOMO-LUMO energy gap, a key indicator of molecular stability [1]. Specifically, the compound with the highest HOMO-LUMO gap was identified as the most stable in the series. Extrapolating from this class-level data, the 4-methoxy substitution in 4-Methoxythiophene-2-sulfonamide is expected to confer a distinct stability profile compared to the unsubstituted thiophene-2-sulfonamide core, which is relevant for its handling, storage, and reactivity in synthetic transformations.

Computational Chemistry Materials Science Stability Studies

Carbonically Anhydrase Inhibition: Inferring Activity from Thiophene Sulfonamide Class Data

Thiophene-based sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors [1]. While the specific inhibitory potency (e.g., Ki or IC50) of 4-Methoxythiophene-2-sulfonamide against CA isoforms I or II has not been publicly disclosed, data for closely related analogs provide a benchmark. For instance, a structurally analogous thiophene-2,5-disulfonamide derivative (AL5927) exhibits a Kd of 0.490 nM for human carbonic anhydrase II [2]. Another analog, a thiophene-2-sulfonic acid amide (CHEMBL42675), shows an IC50 of 4.7 nM against the same enzyme [3]. This class-level activity strongly suggests that 4-Methoxythiophene-2-sulfonamide is a promising scaffold for CA inhibitor design. Its value lies not in a claimed superior potency, but in its specific substitution pattern, which offers a unique vector for further optimization and SAR exploration.

Enzymology Drug Discovery Carbonic Anhydrase

Synthetic Utility as a Building Block: Evidence from a Process Patent

The compound's role as a key synthetic intermediate is documented in US Patent US07084170B2, which describes a procedure for the desilylation of 5-trimethylsilyl-4-methoxythiophene-2-sulfonamide to yield the target 4-Methoxythiophene-2-sulfonamide . This process detail is significant as it indicates the compound is not an end-product but a scaffold for generating further functionalized thiophene derivatives. The ability to use this compound in such a transformation—specifically, the presence of the methoxy group for further derivatization and the sulfonamide as a potential handle—provides a concrete, documented point of differentiation from simpler, less functionalized thiophene sulfonamides that may lack the same synthetic versatility.

Synthetic Chemistry Process Chemistry Patents

High-Value Research and Development Applications for 4-Methoxythiophene-2-sulfonamide (CAS 142294-60-8)


Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Inhibitors

Utilize 4-Methoxythiophene-2-sulfonamide as a key scaffold for synthesizing novel carbonic anhydrase (CA) inhibitors. The 4-methoxy substitution pattern provides a unique electronic and steric environment that can be systematically varied in SAR campaigns [1]. This compound can be used as a starting point for exploring the effects of further derivatization on CA isoform selectivity and potency, building on the well-documented inhibitory activity of the thiophene sulfonamide class against CA II, with related analogs showing Kd values in the sub-nanomolar range (e.g., 0.490 nM) [2].

Synthetic Chemistry: Intermediate for Complex Thiophene Derivatives

Employ this compound as a building block in multi-step organic synthesis. Its documented use in patented processes, such as the desilylation of a protected precursor, demonstrates its utility in generating more complex thiophene sulfonamide derivatives . The presence of both a methoxy group and a primary sulfonamide offers two distinct functional handles for orthogonal derivatization, making it a versatile intermediate for medicinal chemistry and materials science applications.

Computational Chemistry and Molecular Modeling Studies

Incorporate 4-Methoxythiophene-2-sulfonamide into computational studies to investigate the impact of the 4-methoxy substituent on the electronic properties and stability of the thiophene-2-sulfonamide core. Comparative DFT calculations with unsubstituted or 3-methoxy analogs can quantify differences in HOMO-LUMO gaps, molecular electrostatic potentials, and other parameters critical for understanding reactivity and molecular recognition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxythiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.